Cas no 2370952-98-8 (Unii-54MD7EU3MC)

Unii-54MD7EU3MC structure
Produktname:Unii-54MD7EU3MC
Unii-54MD7EU3MC Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- FAPI-2
- 54MD7EU3MC
- Unii-54MD7EU3MC
- 2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- AKOS040733146
- 2370952-98-8
- SCHEMBL21257060
- (S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- CS-0096313
- HY-128642
- FAPI-02
- EX-A5966
-
- Inchi: 1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1
- InChI-Schlüssel: CRWOFMLXEOYIEP-PMERELPUSA-N
- Lächelt: O=C(CN1CCN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC1)N1CCN(CCCOC2C=CC3C(=C(C=CN=3)C(NCC(N3CCC[C@H]3C#N)=O)=O)C=2)CC1
Berechnete Eigenschaften
- Genaue Masse: 836.41808802 g/mol
- Monoisotopenmasse: 836.41808802 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 60
- Anzahl drehbarer Bindungen: 16
- Komplexität: 1490
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 836.9
- Topologische Polaroberfläche: 244
- XLogP3: -7.2
Unii-54MD7EU3MC Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1365376-5mg |
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
2370952-98-8 | 98% | 5mg |
$1250.0 | 2024-07-28 | |
Ambeed | A1365376-1mg |
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
2370952-98-8 | 98% | 1mg |
$500.0 | 2024-07-28 | |
Ambeed | A1365376-25mg |
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
2370952-98-8 | 98% | 25mg |
$4100.0 | 2024-07-28 | |
MedChemExpress | HY-128642-10mM*1 mL in DMSO |
FAPI-2 |
2370952-98-8 | 98.94% | 10mM*1 mL in DMSO |
¥46031 | 2024-05-24 | |
MedChemExpress | HY-128642-1mg |
FAPI-2 |
2370952-98-8 | 98.94% | 1mg |
¥5000 | 2024-05-24 | |
Ambeed | A1365376-10mg |
(S)-2,2',2''-(10-(2-(4-(3-((4-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
2370952-98-8 | 98% | 10mg |
$2050.0 | 2024-07-28 |
Unii-54MD7EU3MC Verwandte Literatur
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
2370952-98-8 (Unii-54MD7EU3MC) Verwandte Produkte
- 872110-49-1(2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]quinoline-4-carboxamide)
- 2229590-18-3(tert-butyl N-1-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethylcarbamate)
- 2763776-83-4((1,3-Difluoropropan-2-yl)(methyl)amine hydrochloride)
- 868733-96-4(tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate)
- 56674-68-1(2-(cyclohexyloxy)propanoic acid)
- 929493-73-2(9-(4-methoxyphenyl)methyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 476295-64-4(N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide)
- 1368597-96-9(3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one)
- 896607-92-4(3-acetyl-N-(2-{2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide)
- 2739921-08-3(rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2370952-98-8)Unii-54MD7EU3MC

Reinheit:99%/99%/99%/99%
Menge:1mg/5mg/10mg/25mg
Preis ($):450/1125/1845/3690
atkchemica
(CAS:2370952-98-8)Unii-54MD7EU3MC

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung